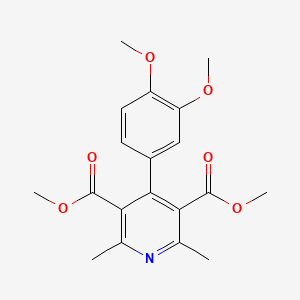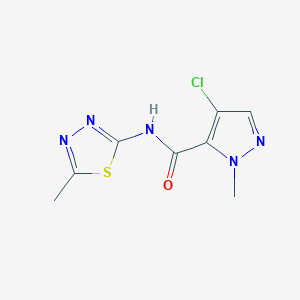
dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate, also known as DDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mecanismo De Acción
The mechanism of action of dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and inflammation. Specifically, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-proliferative and anti-inflammatory effects, this compound has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of pure this compound. Additionally, this compound has been found to have a relatively low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate. One area of research could be to further elucidate its mechanism of action, which would provide a better understanding of its potential applications in scientific research. Additionally, research could be conducted to investigate the potential of this compound as a cancer treatment or as a treatment for inflammatory diseases. Finally, research could be conducted to investigate the potential of this compound as a neuroprotective agent for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate involves the reaction of 3,4-dimethoxycinnamic acid with 3,5-lutidine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with dimethyl sulfate to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
Dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate has been found to have various applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-10-15(18(21)25-5)17(16(11(2)20-10)19(22)26-6)12-7-8-13(23-3)14(9-12)24-4/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTLPDVTKBJRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)

![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344641.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5344647.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)